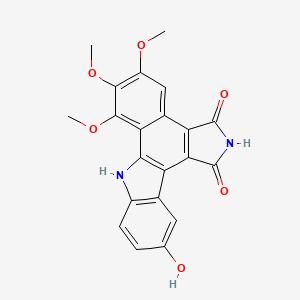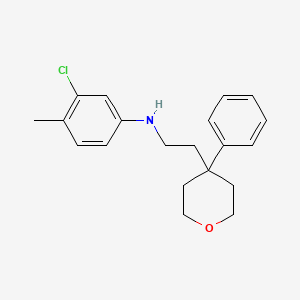
(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltobulin intermediate-5 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. This compound is crucial in the preparation of antibody-drug conjugates, where it serves as a cytotoxic payload .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-5 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific amino acids and other organic compounds under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired intermediate structure.
Purification: The intermediate is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Taltobulin intermediate-5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Taltobulin intermediate-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Taltobulin intermediate-5, which are further used in the synthesis of Taltobulin .
Applications De Recherche Scientifique
Taltobulin intermediate-5 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes, particularly in disrupting microtubule dynamics.
Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Taltobulin intermediate-5 exerts its effects by inhibiting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and other cellular processes. By disrupting tubulin polymerization, Taltobulin intermediate-5 causes mitotic arrest and induces apoptosis. This mechanism makes it a potent cytotoxic agent, particularly useful in cancer therapy .
Comparaison Avec Des Composés Similaires
Hemiasterlin: A natural product with similar tubulin-inhibiting properties.
Vinblastine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: Promotes tubulin polymerization but also disrupts microtubule dynamics.
Uniqueness: Taltobulin intermediate-5 is unique due to its synthetic origin and specific modifications that enhance its potency and reduce its interaction with multidrug resistance proteins. This makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C11H22ClNO2 |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1 |
Clé InChI |
DOGUQADNNOKYBX-VDOXMPJBSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl |
SMILES canonique |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


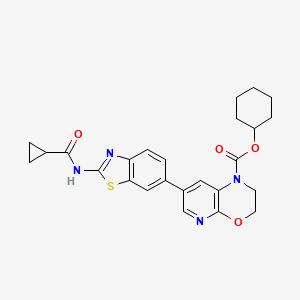
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)



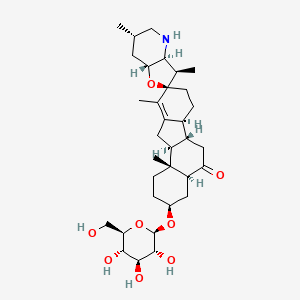
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
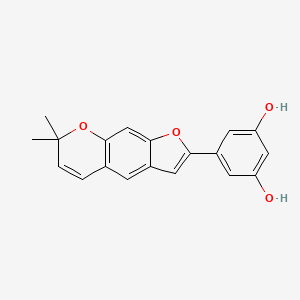
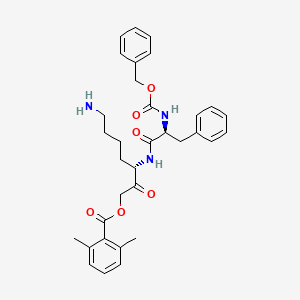
![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
